Cas no 2171159-33-2 ((3R)-3-methoxy-1-(2-methylbut-3-yn-2-yl)pyrrolidine)

(3R)-3-methoxy-1-(2-methylbut-3-yn-2-yl)pyrrolidine 化学的及び物理的性質
名前と識別子
-
- (3R)-3-methoxy-1-(2-methylbut-3-yn-2-yl)pyrrolidine
- EN300-1614480
- 2171159-33-2
-
- インチ: 1S/C10H17NO/c1-5-10(2,3)11-7-6-9(8-11)12-4/h1,9H,6-8H2,2-4H3/t9-/m1/s1
- InChIKey: BGJFPCFTHKFWIQ-SECBINFHSA-N
- ほほえんだ: O(C)[C@@H]1CCN(C(C#C)(C)C)C1
計算された属性
- せいみつぶんしりょう: 167.131014166g/mol
- どういたいしつりょう: 167.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 201
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 12.5Ų
(3R)-3-methoxy-1-(2-methylbut-3-yn-2-yl)pyrrolidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1614480-0.25g |
(3R)-3-methoxy-1-(2-methylbut-3-yn-2-yl)pyrrolidine |
2171159-33-2 | 0.25g |
$670.0 | 2023-05-25 | ||
Enamine | EN300-1614480-0.5g |
(3R)-3-methoxy-1-(2-methylbut-3-yn-2-yl)pyrrolidine |
2171159-33-2 | 0.5g |
$699.0 | 2023-05-25 | ||
Enamine | EN300-1614480-2.5g |
(3R)-3-methoxy-1-(2-methylbut-3-yn-2-yl)pyrrolidine |
2171159-33-2 | 2.5g |
$1428.0 | 2023-05-25 | ||
Enamine | EN300-1614480-0.1g |
(3R)-3-methoxy-1-(2-methylbut-3-yn-2-yl)pyrrolidine |
2171159-33-2 | 0.1g |
$640.0 | 2023-05-25 | ||
Enamine | EN300-1614480-100mg |
(3R)-3-methoxy-1-(2-methylbut-3-yn-2-yl)pyrrolidine |
2171159-33-2 | 100mg |
$678.0 | 2023-09-23 | ||
Enamine | EN300-1614480-500mg |
(3R)-3-methoxy-1-(2-methylbut-3-yn-2-yl)pyrrolidine |
2171159-33-2 | 500mg |
$739.0 | 2023-09-23 | ||
Enamine | EN300-1614480-50mg |
(3R)-3-methoxy-1-(2-methylbut-3-yn-2-yl)pyrrolidine |
2171159-33-2 | 50mg |
$647.0 | 2023-09-23 | ||
Enamine | EN300-1614480-0.05g |
(3R)-3-methoxy-1-(2-methylbut-3-yn-2-yl)pyrrolidine |
2171159-33-2 | 0.05g |
$612.0 | 2023-05-25 | ||
Enamine | EN300-1614480-5.0g |
(3R)-3-methoxy-1-(2-methylbut-3-yn-2-yl)pyrrolidine |
2171159-33-2 | 5g |
$2110.0 | 2023-05-25 | ||
Enamine | EN300-1614480-250mg |
(3R)-3-methoxy-1-(2-methylbut-3-yn-2-yl)pyrrolidine |
2171159-33-2 | 250mg |
$708.0 | 2023-09-23 |
(3R)-3-methoxy-1-(2-methylbut-3-yn-2-yl)pyrrolidine 関連文献
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
(3R)-3-methoxy-1-(2-methylbut-3-yn-2-yl)pyrrolidineに関する追加情報
Introduction to (3R)-3-methoxy-1-(2-methylbut-3-yn-2-yl)pyrrolidine (CAS No. 2171159-33-2)
(3R)-3-methoxy-1-(2-methylbut-3-yn-2-yl)pyrrolidine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural properties and potential applications. This compound, identified by its CAS number CAS No. 2171159-33-2, belongs to a class of molecules that exhibit promising characteristics for use in drug development and biochemical research. The intricate molecular framework of this compound, featuring a pyrrolidine ring substituted with a methoxy group and a terminal alkyne moiety, makes it a subject of considerable interest for scientists exploring novel therapeutic agents.
The pyrrolidine core is a common structural motif in many biologically active molecules, known for its ability to interact with biological targets in a specific manner. The presence of the methoxy group at the 3-position of the pyrrolidine ring enhances the compound's solubility and metabolic stability, which are critical factors in drug design. Additionally, the terminal alkyne group provides a versatile handle for further chemical modifications, allowing researchers to explore diverse derivatives with tailored biological activities.
Recent advancements in synthetic chemistry have enabled the efficient preparation of complex molecules like (3R)-3-methoxy-1-(2-methylbut-3-yn-2-yl)pyrrolidine. The development of novel catalytic methods has streamlined the synthesis of pyrrolidine derivatives, making it possible to produce this compound with high enantioselectivity. This is particularly important given the growing evidence that enantiomeric purity plays a crucial role in the biological activity and pharmacokinetic properties of pharmaceutical agents.
In the realm of medicinal chemistry, the exploration of new molecular scaffolds is essential for discovering drugs that can address unmet medical needs. The structural features of (3R)-3-methoxy-1-(2-methylbut-3-yn-2-yl)pyrrolidine make it an attractive candidate for further investigation as a potential lead compound. Its ability to modulate biological pathways through precise interactions with target proteins or enzymes could lead to the development of novel therapeutic strategies.
Current research in this area is focused on understanding the pharmacological profile of this compound. Studies have begun to elucidate its interactions with various biological targets, providing insights into its potential therapeutic applications. Preliminary data suggest that this molecule may exhibit properties relevant to neurological disorders, cardiovascular diseases, and other conditions where precise molecular intervention is required.
The alkyne functional group in (3R)-3-methoxy-1-(2-methylbut-3-yn-2-yl)pyrrolidine offers unique opportunities for further chemical manipulation. Transition-metal-catalyzed reactions, such as Sonogashira coupling and Suzuki-Miyaura cross-coupling, can be employed to introduce additional substituents at specific positions along the molecular framework. These modifications can be tailored to enhance binding affinity, improve pharmacokinetic properties, or expand the spectrum of biological activities.
Computational modeling and molecular dynamics simulations have also played a crucial role in understanding the behavior of this compound both in vitro and in silico. These tools allow researchers to predict how (3R)-3-methoxy-1-(2-methylbut-3-yn-2-yl)pyrrolidine interacts with biological targets at an atomic level. This information is invaluable for guiding experimental design and optimizing lead compounds towards clinical candidates.
The synthesis and characterization of chiral compounds like (3R)-3-methoxy-1-(2-methylbut-3-yn-2-yl)pyrrolidine highlight the importance of stereochemistry in drug development. Enantiopure compounds often exhibit distinct pharmacological profiles compared to their racemic counterparts, making enantioselective synthesis a critical aspect of modern medicinal chemistry. Advances in asymmetric catalysis have made it possible to produce enantiomerically pure compounds on scales suitable for pharmaceutical applications.
As research continues to uncover new biological targets and mechanisms, compounds like (CAS No. 2171159-33-2) will remain at the forefront of drug discovery efforts. Their unique structural features and versatile chemical properties make them valuable tools for exploring new therapeutic avenues. By leveraging cutting-edge synthetic methods and computational tools, scientists are poised to unlock the full potential of these molecules in addressing complex diseases.
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